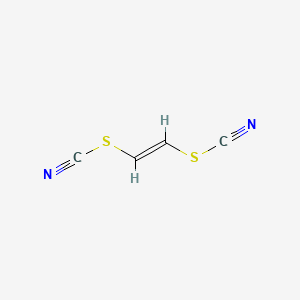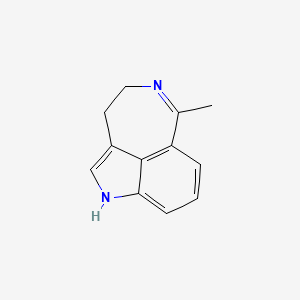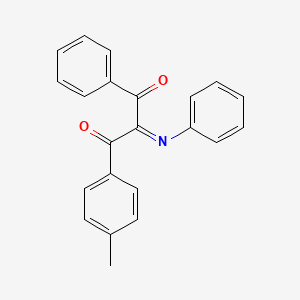
Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-phenyl- is an organic compound with a complex structure that includes aromatic rings and imine functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with acetophenone in the presence of a base to form an intermediate chalcone. This intermediate is then reacted with aniline under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-phenyl- is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials with specific properties.
Mécanisme D'action
The mechanism by which Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-phenyl- exerts its effects involves interactions with various molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-(4-methylphenyl)
- Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-(4-chlorophenyl)
Uniqueness
Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 4-methylphenyl and phenylimino groups contributes to its versatility in various applications.
Propriétés
Numéro CAS |
92630-43-8 |
|---|---|
Formule moléculaire |
C22H17NO2 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-3-phenyl-2-phenyliminopropane-1,3-dione |
InChI |
InChI=1S/C22H17NO2/c1-16-12-14-18(15-13-16)22(25)20(23-19-10-6-3-7-11-19)21(24)17-8-4-2-5-9-17/h2-15H,1H3 |
Clé InChI |
QBTHFTRJAXECKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C(=NC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


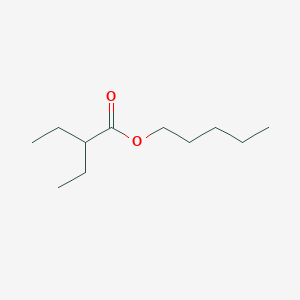
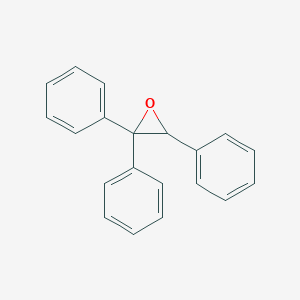
![4-Nitrobenzyl 7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14163172.png)
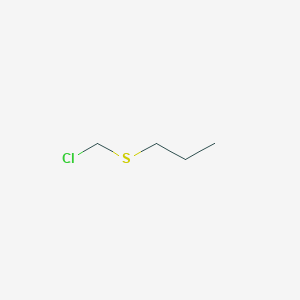

![4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol](/img/structure/B14163186.png)

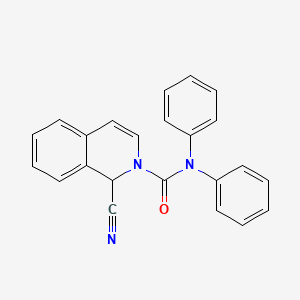
![(3'-Hydroxy-5'-methoxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B14163201.png)
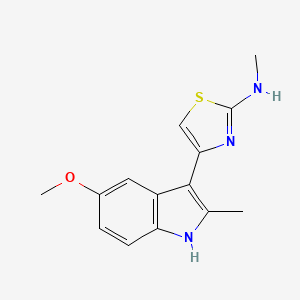

![2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol](/img/structure/B14163212.png)
